
Methyl 5-bromo-2,4-difluorobenzoate
Übersicht
Beschreibung
Methyl 5-bromo-2,4-difluorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is widely used in various applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Methyl 5-bromo-2,4-difluorobenzoate and its derivatives have notable applications in photodynamic therapy (PDT), especially in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives, which exhibited excellent properties as photosensitizers in PDT. These compounds, including derivatives of Methyl 5-bromo-2,4-difluorobenzoate, demonstrated high singlet oxygen quantum yield and appropriate photodegradation, crucial for Type II PDT mechanisms used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Bromobenzoic Acids
Schlosser and Heiss (2003) explored the regioflexible substitution of 1,3-difluorobenzene, demonstrating the synthetic versatility of compounds related to Methyl 5-bromo-2,4-difluorobenzoate. They successfully converted 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids containing fluorine atoms. This work underscores the chemical utility of Methyl 5-bromo-2,4-difluorobenzoate in synthesizing structurally diverse compounds (Schlosser & Heiss, 2003).
Potential in Antipsychotic Drug Development
Högberg, Ström, Hall, and Ögren (1990) synthesized a series of 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, starting from 5-bromo-2,3-dimethoxybenzoic acid, a related compound to Methyl 5-bromo-2,4-difluorobenzoate. These compounds showed high potency as inhibitors in dopaminergic systems, indicating their potential in antipsychotic drug development (Högberg, Ström, Hall, & Ögren, 1990).
Fluorescence Properties in Zinc Complexes
Research by Ji Chang–you (2012) involved synthesizing a dinuclear zinc complex using a derivative of Methyl 5-bromo-2,4-difluorobenzoate. This compound displayed enhanced fluorescence properties, indicating its potential application in materials science and sensor development (Ji Chang–you, 2012).
Molecular Structure Studies
A study by Ribeiro Morais et al. (2012) focused on the crystal structure and molecular properties of benzimidazole compounds related to Methyl 5-bromo-2,4-difluorobenzoate. Their work contributed to understanding the structural nuances of such molecules, which is essential in the design of amyloid-avid probes for medical applications (Ribeiro Morais, Santos, Santos, & Paulo, 2012).
Wirkmechanismus
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 5-bromo-2,4-difluorobenzoate is currently unavailable . These properties are crucial for understanding the bioavailability of the compound.
Action Environment
The action of Methyl 5-bromo-2,4-difluorobenzoate could potentially be influenced by various environmental factors. For instance, the compound is light sensitive , which suggests that exposure to light could affect its stability and efficacy. Additionally, it should be stored in a dry place at room temperature for optimal stability .
Eigenschaften
IUPAC Name |
methyl 5-bromo-2,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISCYVLBJDKXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2,4-difluorobenzoate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2438714.png)
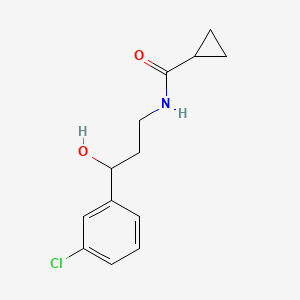
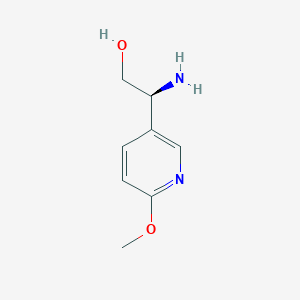
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2438720.png)
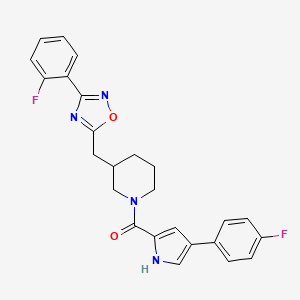
![Ethyl 3-{[(3-{[methyl(3-methylphenyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2438722.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2438724.png)
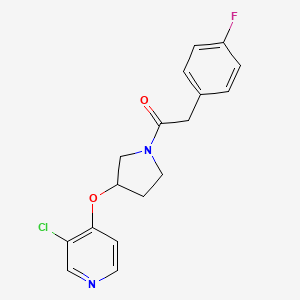
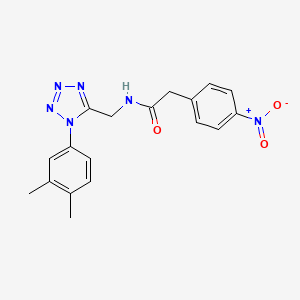
![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2438733.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenesulfonate](/img/structure/B2438734.png)

![2-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2438736.png)